molecular formula C12H12F5NO3 B14869268 (2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester

(2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester

Cat. No.: B14869268
M. Wt: 313.22 g/mol
InChI Key: BQLFBNQSAMXDDG-UHFFFAOYSA-N
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Description

(2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester is a synthetic organic compound characterized by its unique chemical structure, which includes a pentafluoroethyloxy group and a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester typically involves the reaction of 2-pentafluoroethyloxy-ethanol with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a tertiary amine, to facilitate the formation of the carbamic acid ester linkage. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the desired compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pentafluoroethyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty materials and coatings due to its fluorinated structure, which imparts unique properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of (2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, depending on its application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The pentafluoroethyloxy group can enhance the compound’s binding affinity and specificity for certain targets, while the carbamic acid ester moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctane sulfonic acid (PFOS)
  • Perfluorononanoic acid (PFNA)
  • Perfluorohexane sulfonic acid (PFHxS)

Uniqueness

(2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Unlike other perfluorinated compounds, it possesses a carbamic acid ester moiety, which can participate in a wider range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H12F5NO3

Molecular Weight

313.22 g/mol

IUPAC Name

benzyl N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]carbamate

InChI

InChI=1S/C12H12F5NO3/c13-11(14,15)12(16,17)21-7-6-18-10(19)20-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,18,19)

InChI Key

BQLFBNQSAMXDDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOC(C(F)(F)F)(F)F

Origin of Product

United States

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